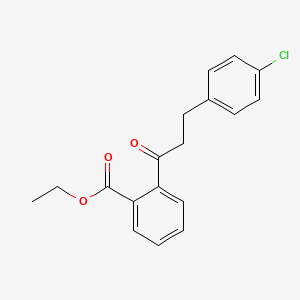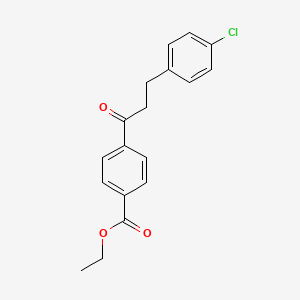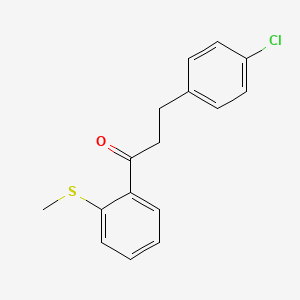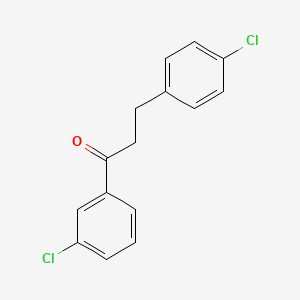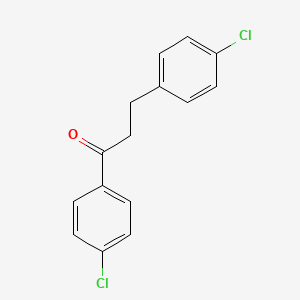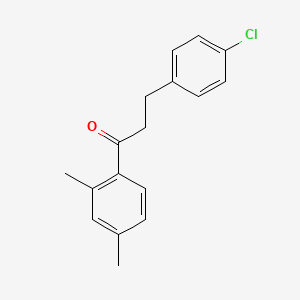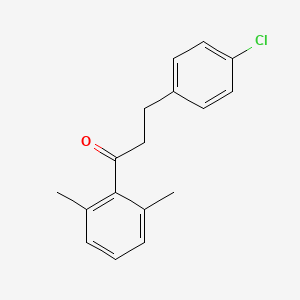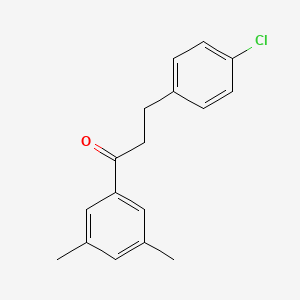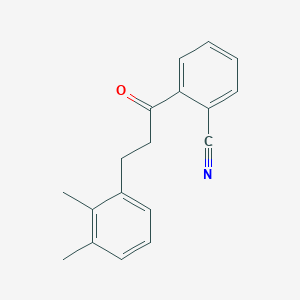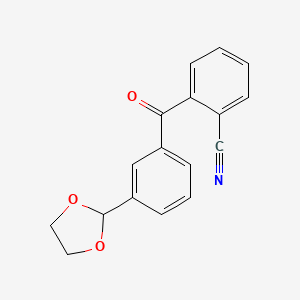
2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone
Übersicht
Beschreibung
2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone is a useful research compound. Its molecular formula is C17H13NO3 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Ecological Risks
Benzophenone derivatives, particularly those used in sunscreens and cosmetics (e.g., Benzophenone-3), have raised concerns regarding their environmental impact. These compounds are lipophilic, bioaccumulative, and have been detected in water, soil, and sediments, leading to potential risks to aquatic ecosystems. The widespread use and subsequent environmental release of these substances necessitate further studies on their long-term exposure effects in aquatic systems (Kim & Choi, 2014).
Pharmacological Potential
Polyisoprenylated benzophenones isolated from the Clusiaceae family have shown a wide range of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory effects. These compounds interact with various cellular pathways, indicating their potential as lead compounds for developing new drugs (Acuña, Jancovski, & Kennelly, 2009).
Antimicrobial and Antifungal Properties
Cyanobacterial compounds have been recognized for their antimicrobial activities against multidrug-resistant pathogenic bacteria and fungi. The chemical diversity of cyanobacterial metabolites, including those structurally related to benzophenones, offers a promising avenue for the development of new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).
Antioxidant Capacity
Research on chromones, compounds related to benzophenones, has highlighted their significant antioxidant properties, which are crucial for neutralizing active oxygen species and preventing cell damage. This antioxidant activity is associated with the potential to address various diseases, emphasizing the importance of structural features such as the double bond and carbonyl group for their efficacy (Yadav, Parshad, Manchanda, & Sharma, 2014).
Safety and Regulation
The safety of benzophenone as a flavoring agent has been assessed, with established tolerable daily intakes to ensure consumer protection. The evaluations consider genotoxicity, endocrine activities, and toxic effects, supporting its use under current conditions without safety concerns (Silano et al., 2017).
Eigenschaften
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-14-4-1-2-7-15(14)16(19)12-5-3-6-13(10-12)17-20-8-9-21-17/h1-7,10,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHDNVSBFNPGEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645049 | |
| Record name | 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-93-3 | |
| Record name | 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



